[4-(2-Bromobenzyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone
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Overview
Description
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with a 2-bromobenzyl group and a 2,3-dimethoxyphenyl group, making it a unique molecule with potential therapeutic applications.
Preparation Methods
The synthesis of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Bromobenzyl Group: The piperazine ring is then substituted with a 2-bromobenzyl group through a nucleophilic substitution reaction.
Attachment of 2,3-Dimethoxyphenyl Group: Finally, the 2,3-dimethoxyphenyl group is attached to the piperazine ring through a Mannich reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:
- 4-(4-Bromobenzyl)-1-piperazinylmethanone
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
These compounds share structural similarities but may differ in their biological activities and therapeutic potential. The uniqueness of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C20H23BrN2O3 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-9-5-7-16(19(18)26-2)20(24)23-12-10-22(11-13-23)14-15-6-3-4-8-17(15)21/h3-9H,10-14H2,1-2H3 |
InChI Key |
BIUSHKSDWKBUQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
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